

Spectroscopic Elucidation of 2-Chloroquinoline-3-Carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroquinoline-3-carboxylic acid

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This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **2-chloroquinoline-3-carboxylic acid**, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed analysis of the compound's structural features through NMR spectroscopy.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for **2-chloroquinoline-3-carboxylic acid** are presented below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of **2-chloroquinoline-3-carboxylic acid**.

Experimental Protocols

The following section details the methodologies for acquiring the NMR spectral data.

Sample Preparation

A sample of **2-chloroquinoline-3-carboxylic acid** (approximately 10-20 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d₆). The choice of DMSO-d₆ is crucial for observing the carboxylic acid proton, which is exchangeable in protic solvents. The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition

The ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 500 spectrometer operating at a frequency of 500 MHz for protons and 125 MHz for carbon-13. The spectra are acquired at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, with the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) used as a secondary reference.

Data Presentation

The ¹H and ¹³C NMR spectral data for **2-chloroquinoline-3-carboxylic acid** are summarized in the tables below.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2-chloroquinoline-3-carboxylic acid** in DMSO-d₆ exhibits signals corresponding to the aromatic protons and the carboxylic acid proton.

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	8.62	d	9.0
H-5	8.20 - 8.28	m	-
H-6	7.52 - 7.76	m	-
H-7	7.52 - 7.76	m	-
H-8	8.20 - 8.28	m	-
COOH	13.82	s	-

d = doublet, m = multiplet, s = singlet

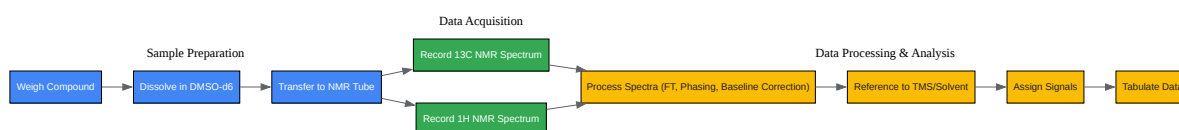
¹³C NMR Spectral Data

The ^{13}C NMR spectrum provides insights into the carbon framework of the molecule. The following table presents the assigned chemical shifts.

Carbon Atom	Chemical Shift (δ , ppm)
C-2	150.55
C-3	141.69
C-4	133.08
C-4a	127.16
C-5	132.78
C-6	127.34
C-7	132.26
C-8	127.48
C-8a	132.43
COOH	166.80

Logical Relationships in NMR Data Acquisition

The workflow for obtaining and interpreting NMR data follows a logical progression from sample preparation to final spectral analysis.



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Caption: Experimental workflow for NMR analysis.

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